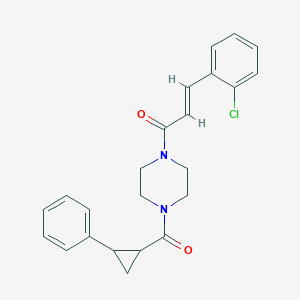

(E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one

Description

The compound (E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one belongs to a class of cinnamoyl-piperazine derivatives, which are characterized by a conjugated enone system linked to a substituted piperazine moiety. The E-configuration of the α,β-unsaturated ketone is critical for its electronic and steric properties, influencing interactions with biological targets or crystalline packing .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O2/c24-21-9-5-4-8-18(21)10-11-22(27)25-12-14-26(15-13-25)23(28)20-16-19(20)17-6-2-1-3-7-17/h1-11,19-20H,12-16H2/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAXVWBLGWTUNC-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C=CC2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(=O)/C=C/C2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with serotonin receptors, potential therapeutic effects, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 242.7 g/mol. The compound features a chlorophenyl moiety and a piperazine ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H16ClN |

| Molecular Weight | 242.7 g/mol |

| InChI Key | IGSYOTSSTZUGIA-ZHACJKMWSA-N |

Interaction with Serotonin Receptors

Research indicates that this compound shows significant affinity for serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and antidepressant activity. The binding affinity of similar compounds has been documented, suggesting that structural modifications can enhance receptor selectivity and potency.

- 5-HT_1A Receptor Affinity : Compounds structurally related to this compound have demonstrated high affinity for the 5-HT_1A receptor, with reported Ki values as low as 16 nM for analogs . This suggests potential antidepressant properties.

- Antidepressant-Like Effects : In animal models, compounds exhibiting similar structures have shown positive results in the forced swim test (FST), a common assay for evaluating antidepressant activity. These findings support the hypothesis that this compound may possess similar effects.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of related compounds, providing insights into the biological activity of this compound.

Case Study 1: Antidepressant Activity

A study on trazodone analogs indicated that structural modifications could shift receptor affinity from 5-HT_2A to 5-HT_1A, enhancing their antidepressant effects. The dual action at these receptors may improve therapeutic outcomes in treating depression .

Case Study 2: Safety Profile Assessment

In silico studies assessing the safety profile of similar compounds revealed no significant toxic effects or reproductive toxicity, although some compounds were identified as skin-sensitizing agents. This suggests that this compound may also exhibit a favorable safety profile .

Scientific Research Applications

Biological Activities

Antitumor Activity

Chalcones, including (E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one, have demonstrated significant antitumor properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that derivatives of chalcones exhibit cytotoxic effects against different cancer cell lines, suggesting a promising avenue for cancer therapy development .

Antimicrobial Properties

The antimicrobial potential of chalcones has also been widely studied. The presence of the chlorophenyl group in this compound may enhance its activity against various bacterial strains. Studies have shown that chalcones can disrupt bacterial cell membranes, leading to increased permeability and ultimately cell death .

Precursor for Drug Development

The compound serves as a precursor in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. For instance, it has been utilized in synthesizing derivatives aimed at treating neurological disorders due to its structural similarity to known bioactive compounds . The ability to modify the piperazine ring further expands its potential therapeutic applications.

Case Studies

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via a multi-step protocol involving:

-

Knoevenagel condensation to form the α,β-unsaturated ketone (enone) backbone.

-

Nucleophilic substitution between a cinnamic acid chloride derivative and a substituted piperazine.

Key Reaction Scheme

text(E)-3-(2-Chlorophenyl)acrylic acid → (E)-3-(2-Chlorophenyl)acryloyl chloride ↓ (Thionyl chloride, dichloromethane) Reaction with 1-(2-phenylcyclopropanecarbonyl)piperazine ↓ (Triethylamine, acetone) Target compound (73–74% yield)

Table 1: Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid chloride formation | Thionyl chloride, CH₂Cl₂, 6 hr | >90 | |

| Amide coupling | Piperazine, Et₃N, acetone, 12 hr | 73–74 |

Reactivity of the α,β-Unsaturated Ketone (Enone)

The enone system undergoes Michael addition and conjugate reduction :

-

Nucleophilic attack at the β-carbon by amines, thiols, or Grignard reagents.

-

Hydrogenation of the C=C bond using Pd/C or PtO₂ catalysts.

Table 2: Enone Reactivity

| Reaction Type | Reagents/Conditions | Product Structure | Notes |

|---|---|---|---|

| Michael addition | R-NH₂ (e.g., benzylamine), EtOH | β-Amino ketone derivative | Stereospecific addition |

| Hydrogenation | H₂ (1 atm), Pd/C, RT | Saturated ketone analog | Retention of ketone group |

Mechanistic Insight

The E-configuration of the double bond (confirmed via X-ray crystallography in analogous compounds) directs nucleophiles to the β-carbon anti to the ketone group .

Piperazine Ring Modifications

The piperazine moiety participates in:

-

N-alkylation with alkyl halides.

-

Acylation with acid chlorides (e.g., benzoyl chloride).

Example Reaction

textTarget compound + AcCl → 1-Acetyl-piperazine derivative

Table 3: Piperazine Functionalization

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | Increased hydrophobicity |

Cyclopropane Ring Stability

The 2-phenylcyclopropanecarbonyl group exhibits:

-

Ring-opening under strong acidic/basic conditions (e.g., H₂SO₄/NaOH).

-

Thermal decomposition at >200°C.

Table 4: Cyclopropane Reactivity

| Condition | Observation | Reference |

|---|---|---|

| 1M HCl, reflux, 2 hr | Partial hydrolysis to carboxylic acid | |

| 250°C, inert atmosphere | Decomposition to styrene derivatives |

Biological Activity via Chemical Interactions

While not a direct reaction, the compound’s anti-ischemic activity (observed in analogs) correlates with:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

- Substituent Effects : The 2-chlorophenyl group in the target compound provides greater steric hindrance and lipophilicity compared to the 4-methylphenyl (Analog 1) or 4-fluorophenyl (Analog 2) groups. This may enhance membrane permeability and target binding .

- In contrast, the furan-2-carbonyl group (Analog 2) offers π-π stacking opportunities but reduced rigidity .

- Crystallographic Behavior: Analog 1 exhibits intermolecular C–H···O interactions, forming a stable crystal lattice , while the target compound’s cyclopropane ring may disrupt such packing due to its non-planar geometry .

Crystallographic Studies

- The chair conformation of the piperazine ring (observed in Analog 1) is conserved across analogs, ensuring minimal steric clash during protein binding .

- Hydrogen-bonding patterns (e.g., C–H···O in Analog 1) correlate with improved solubility and crystallinity, whereas the target compound’s cyclopropane may necessitate co-crystallization agents for structural elucidation .

Structure-Activity Relationship (SAR)

- Electron-Withdrawing Groups: The 2-chloro substituent (target) and 4-fluoro (Analog 2) enhance electrophilicity of the enone system, promoting covalent interactions with nucleophilic residues in enzymes .

Q & A

Q. What are the standard synthetic routes for preparing (E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one, and how is purity ensured?

- Methodological Answer : A common approach involves condensation reactions. For example, (E)-configured enones can be synthesized via Claisen-Schmidt condensation between ketones and aldehydes under basic conditions. A related protocol ( ) details the reaction of (E)-3-(2-ethoxyphenyl)acrylic acid with thionyl chloride to form an acyl chloride intermediate, followed by coupling with a substituted piperazine derivative in acetone using triethylamine as a base. Purification typically involves recrystallization from ethanol or column chromatography. Purity is confirmed via melting point analysis, HPLC, and H/C NMR spectroscopy. Crystallization conditions (e.g., slow evaporation) are critical for obtaining single crystals for XRD validation .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Provides absolute stereochemical confirmation and bond parameters. For instance, reports monoclinic crystal systems (space group ) with unit cell dimensions ( Å, Å, Å, ) and anisotropic refinement of non-hydrogen atoms. Intramolecular hydrogen bonds (C–H···O/F) stabilize the structure .

- NMR/IR : H NMR confirms the (E)-configuration via coupling constants ( Hz for α,β-unsaturated ketones). IR identifies carbonyl stretches ( cm) and cyclopropane ring vibrations ( cm) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) complement experimental data in analyzing this compound’s electronic properties?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G(d,p)) optimize molecular geometry and predict frontier orbitals (HOMO/LUMO) to assess reactivity. demonstrates this for a chlorophenyl enone, showing HOMO localization on the chlorophenyl ring and LUMO on the α,β-unsaturated ketone, suggesting electrophilic reactivity. Experimental XRD bond lengths (e.g., C=O: 1.22 Å) are validated against DFT-predicted values (1.24 Å), with deviations <2% indicating reliable modeling .

Q. How should researchers address contradictions in bioactivity data across studies (e.g., antimicrobial efficacy)?

- Methodological Answer : Discrepancies may arise from variations in:

- Purity : Impurities (>5%) can skew bioassays. Use HPLC-MS for quantification.

- Assay Conditions : Standardize protocols (e.g., MIC testing per CLSI guidelines). reports antimicrobial activity against S. aureus (MIC = 8 µg/mL), but results may differ if solvent (DMSO vs. ethanol) or bacterial strains vary.

- Structural Analogs : Compare with analogs (e.g., ’s nitro-substituted derivative) to isolate substituent effects .

Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups. shows enhanced activity with nitro substituents.

- Piperazine Modifications : Introduce fluorophenyl or methoxyphenyl groups () to alter lipophilicity and binding affinity.

- In Silico Docking : Use AutoDock Vina to predict interactions with targets (e.g., bacterial enoyl-ACP reductase) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Methodological Answer :

- Disorder : Cyclopropane or piperazine rings may exhibit positional disorder. Apply restraints (e.g., DELU, SIMU) in SHELXL to refine anisotropic displacement parameters.

- Hydrogen Bonding : Weak C–H···O/F interactions require high-resolution data (<0.8 Å). refines H-atoms geometrically (riding model) with (carrier atom) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.